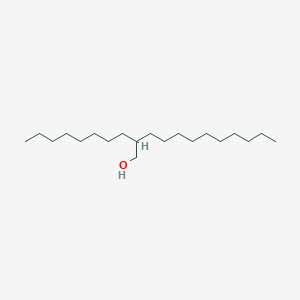
6-Chlor-3-methyluracil
Übersicht
Beschreibung
BCX-140 ist eine auf Benzoesäure basierende Verbindung, die für ihre Rolle als Neuraminidase-Inhibitor bekannt ist. Neuraminidase ist ein Enzym, das eine entscheidende Rolle bei der Replikation von Influenzaviren spielt. Durch die Hemmung dieses Enzyms kann BCX-140 möglicherweise die Ausbreitung des Virus im Wirtsorganismus verhindern .
Wissenschaftliche Forschungsanwendungen
BCX-140 wurde ausgiebig auf seine potenzielle Anwendung bei der Behandlung von Influenza-Infektionen untersucht. Seine Fähigkeit, Neuraminidase zu hemmen, macht es zu einem wertvollen Werkzeug in der antiviralen Forschung. Die Verbindung wurde verwendet, um resistente Stämme des Influenzavirus auszuwählen und zu charakterisieren, was Einblicke in die Mechanismen der Resistenz liefert und dazu beiträgt, wirksamere antivirale Medikamente zu entwickeln . Darüber hinaus hat die Rolle von BCX-140 bei der Hemmung von Neuraminidase Auswirkungen auf andere Virusinfektionen, die sich für die Replikation auf ähnliche Enzyme verlassen .
Wirkmechanismus
Der Wirkmechanismus von BCX-140 beinhaltet seine Bindung an das aktive Zentrum von Neuraminidase. Die Guanidinogruppe der Verbindung interagiert mit spezifischen Aminosäureresten, wie Glu-276, im aktiven Zentrum. Diese Bindung verhindert, dass Neuraminidase Sialinsäurereste spaltet, wodurch die Freisetzung neuer viraler Partikel aus infizierten Zellen gehemmt wird . Dieser Mechanismus ist entscheidend, um die Ausbreitung des Virus im Wirtsorganismus einzuschränken .
Wirkmechanismus
Target of Action
It has been used in the synthesis of antibacterial agents as inhibitors of helicobacter pylori glutamate racemase . Glutamate racemase is an enzyme that plays a crucial role in bacterial cell wall biosynthesis, making it a potential target for antibacterial drugs .
Mode of Action
It’s known that the compound can interact with its targets, such as the enzyme glutamate racemase, inhibiting its function . This inhibition can lead to disruption of bacterial cell wall synthesis, potentially leading to bacterial cell death .
Biochemical Pathways
By inhibiting the function of glutamate racemase, 6-Chloro-3-methyluracil could disrupt the production of D-glutamate, a key component of the peptidoglycan layer in the bacterial cell wall .
Result of Action
Given its use as an inhibitor of glutamate racemase, it can be inferred that the compound may lead to the disruption of bacterial cell wall synthesis, potentially causing bacterial cell death .
Biochemische Analyse
Biochemical Properties
6-Chloro-3-methyluracil has been used in the synthesis of antibacterial agents as inhibitors of Helicobacter pylori glutamate racemase . It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical reactions .
Cellular Effects
The effects of 6-Chloro-3-methyluracil on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
6-Chloro-3-methyluracil exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 6-Chloro-3-methyluracil can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-methyluracil vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations in its use .
Metabolic Pathways
6-Chloro-3-methyluracil is involved in various metabolic pathways. It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
6-Chloro-3-methyluracil is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Chloro-3-methyluracil and any effects on its activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
Die Synthese von BCX-140 beinhaltet die Verwendung von Benzoesäurederivaten. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die die Benzoesäurestruktur so modifizieren, dass funktionelle Gruppen enthalten sind, die für ihre inhibitorische Aktivität notwendig sind .
Analyse Chemischer Reaktionen
BCX-140 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Interaktion mit Neuraminidase liegt. Die Verbindung bindet an das aktive Zentrum von Neuraminidase und verhindert, dass das Enzym Sialinsäurereste auf der Oberfläche von Wirtszellen spaltet. Diese Hemmung wird durch die Bildung von Wasserstoffbrückenbindungen und andere Wechselwirkungen zwischen BCX-140 und spezifischen Aminosäureresten im aktiven Zentrum von Neuraminidase erreicht .
Vergleich Mit ähnlichen Verbindungen
BCX-140 ähnelt anderen Neuraminidase-Inhibitoren, wie z. B. 4-Guanidino-2,4-Didesoxy-2,3-Dehydro-N-Acetylneuraminsäure (GANA). BCX-140 bindet an das aktive Zentrum von Neuraminidase in einer Orientierung, die der von GANA entgegengesetzt ist. Diese einzigartige Bindungsorientierung ermöglicht es BCX-140, mit verschiedenen Aminosäureresten zu interagieren, wodurch ein alternativer Ansatz zur Hemmung der Neuraminidaseaktivität geboten wird . Andere ähnliche Verbindungen umfassen BCX-2798 und BCX-1812, die ebenfalls Neuraminidase als Ziel haben, sich jedoch in ihrer Bindungsaffinität und ihren spezifischen Wechselwirkungen mit dem Enzym unterscheiden können .
Eigenschaften
IUPAC Name |
6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXGFAZAARYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195763 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-56-3 | |
| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)






